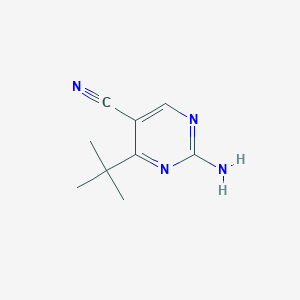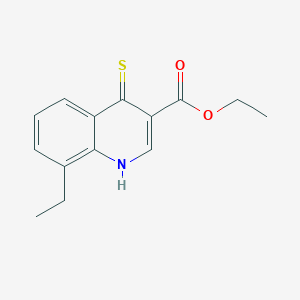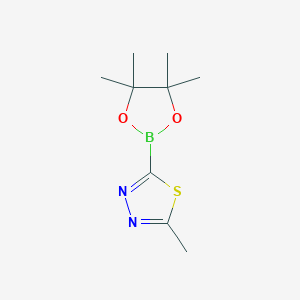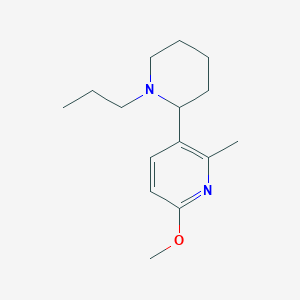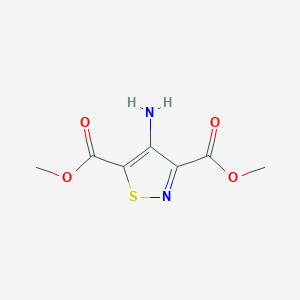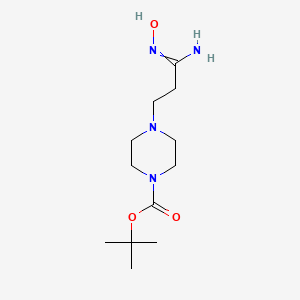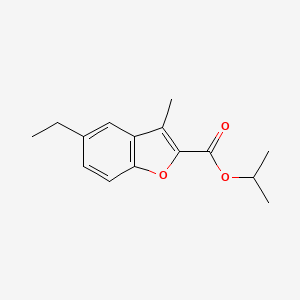
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C15H18O3 . . This compound is characterized by the presence of an isopropyl group, an ethyl group, and a methyl group attached to a benzofuran ring, along with a carboxylate ester functional group.
Preparation Methods
One common method involves the Friedel-Crafts alkylation of a suitable benzofuran precursor, followed by esterification to introduce the carboxylate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
5-Ethyl-3-methylbenzofuran-2-carboxylic acid: Similar structure but lacks the isopropyl ester group.
3-Methylbenzofuran-2-carboxylate: Lacks the ethyl and isopropyl groups, resulting in different chemical properties.
Benzofuran-2-carboxylate: The simplest form, lacking all additional substituents.
These comparisons highlight the unique structural features of Isopropyl5-ethyl-3-methylbenzofuran-2-carboxylate, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
QZVULZTZVVRPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




